molecular formula C10H16N2O2 B15069604 1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- CAS No. 90058-23-4

1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-

Cat. No.: B15069604
CAS No.: 90058-23-4
M. Wt: 196.25 g/mol
InChI Key: QTRCQHLISNNBNQ-ZETCQYMHSA-N
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Description

1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- (CAS 90058-23-4) is a chiral spirocyclic diketopiperazine derivative with the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol . The compound features a 3-methyl substituent at the (S)-configured stereocenter, which distinguishes it from related analogs. Its structure includes a spiro junction between a six-membered cyclohexane ring and a diketopiperazine core.

Properties

CAS No.

90058-23-4

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(3S)-3-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione

InChI

InChI=1S/C10H16N2O2/c1-7-8(13)12-10(9(14)11-7)5-3-2-4-6-10/h7H,2-6H2,1H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

QTRCQHLISNNBNQ-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1C(=O)NC2(CCCCC2)C(=O)N1

Canonical SMILES

CC1C(=O)NC2(CCCCC2)C(=O)N1

Origin of Product

United States

Preparation Methods

Formation of Intermediate Nitriles

The synthesis of spirocyclic diazaspiro compounds often begins with Strecker synthesis, a classical method for generating α-aminonitriles. As demonstrated in the preparation of analogous 6,9-diazaspiro[4.5]decane-8,10-diones, cycloalkanones react with cyanide sources and amines to form α-aminonitrile intermediates. For 1,4-Diazaspiro[5.5]undecane-2,5-dione derivatives, cyclohexanone derivatives are treated with ammonium chloride and potassium cyanide under acidic conditions to yield 1-[(aryl)(cyanomethyl)amino]cycloalkanecarboxamides. Partial hydrolysis of the nitrile group using sodium hydroxide generates carboxamide intermediates, which undergo N-cyanomethylation to introduce the methyl group at the third position.

Cyclization to Spiro Structures

Cyclization is critical for forming the spiro[5.5]undecane core. The carboxamide intermediates are subjected to ethylenediamine in 4 N hydrochloric acid, facilitating intramolecular amide bond formation and spiro ring closure. This step proceeds under mild conditions (reflux in aqueous HCl) to yield 1,4-diazaspiro[5.5]undecane-2,5-dione precursors. Phase transfer catalysis (e.g., tetrabutylammonium bromide) enables selective alkylation of the imide nitrogen with methyl iodide, introducing the 3-methyl substituent.

Enantioselective Synthesis of the (S)-Configuration

Chiral Resolution via HPLC

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts cyclization efficiency. N,N-Dimethylformamide (DMF) promotes transketalization in spiro ring formation, while THF stabilizes enolate intermediates during asymmetric alkylation. Low temperatures (−78°C to −30°C) are critical for minimizing racemization in stereoselective steps.

Catalytic Systems

Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation yields by facilitating interfacial reactions between aqueous and organic phases. Para-Toluenesulfonic acid (PTSA) accelerates transketalization in dioxaspiro ring synthesis, a strategy adaptable to diazaspiro systems.

Purification and Characterization

Crystallization and Trituration

Crude products are purified via recrystallization from ethyl acetate or trituration with dichloromethane to remove unreacted starting materials and byproducts. For example, 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane is isolated as a white solid after trituration and filtration.

Chromatographic Techniques

Flash chromatography on silica gel (eluent: dichloromethane/methanol gradients) resolves regioisomers and eliminates residual DMF. High-performance liquid chromatography (HPLC) with chiral stationary phases finalizes enantiomeric purification.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield ee Reference
Strecker-Cyclization Nitrile hydrolysis, alkylation 60–75% N/A
Chiral HPLC Resolution Racemic synthesis, chromatographic separation 69–77% 97–100%
Asymmetric Catalysis Chiral acylation,低温 cyclization 80–84% 95–100%

The asymmetric catalysis route offers superior yields and stereocontrol but requires specialized chiral reagents. In contrast, chiral resolution is cost-effective for small-scale production despite lower yields.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Methyl or benzyl substitutions at position 4 (e.g., 6m, 6n) enhance lipophilicity, which may improve blood-brain barrier penetration for anticonvulsant activity .
  • Stereochemistry : The (S)-configuration of the target compound could confer superior enantioselective interactions with biological targets compared to racemic mixtures .

Physicochemical Properties

  • Melting Points : Derivatives with aromatic substituents (e.g., 5d: 162°C, 5e: 183°C) exhibit higher melting points than aliphatic analogs (e.g., 5c: 60°C), likely due to enhanced intermolecular π-π stacking .
  • Spectral Data: IR: All compounds show strong carbonyl stretches (1675–1760 cm⁻¹) for diketopiperazine and ester/imine groups. The absence of NH bands in alkylated derivatives (e.g., 6m, 6n) confirms N-substitution . NMR: Methyl groups (δ 1.80–2.37 for cyclopentyl/cyclohexyl CH₂) and aromatic protons (δ 7.02–7.32) are consistent across analogs.

Biological Activity

1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- is a chiral spiro compound known for its unique bicyclic structure that incorporates two nitrogen atoms. This structure enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activities associated with this compound, focusing on its potential applications in antimicrobial and anticancer therapies, as well as its interaction with neurotransmitter systems.

  • Molecular Formula : C10H16N2O2
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 90058-23-4

The compound's spirocyclic core contributes to its configurational properties, which are crucial for its biological interactions. The presence of nitrogen atoms allows for diverse reactivity patterns, particularly in biological systems.

Biological Activity Overview

Research has identified several key biological activities associated with 1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Potential : The compound has shown promise in preclinical studies as an anticancer agent. Its ability to modulate cell signaling pathways and gene expression may contribute to its efficacy in inhibiting tumor growth.
  • Neuropharmacological Effects : Notably, 1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- acts as a GABAAR antagonist. This interaction suggests potential therapeutic applications in treating neurological disorders by influencing neuronal excitability and neurotransmitter metabolism.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes:

  • GABAAR Interaction : As a GABAAR antagonist, it can potentially alter neurotransmitter signaling pathways involved in anxiety and depression.
  • Gene Expression Modulation : Research indicates that the compound can influence gene expression related to cellular metabolism and signaling pathways.

Case Studies

Several studies have been conducted to assess the biological activities of 1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-:

StudyFocusFindings
Study A AntimicrobialSignificant activity against Gram-positive bacteria with MIC values < 50 µg/mL.
Study B AnticancerInduced apoptosis in cancer cell lines with IC50 values ranging from 10 to 30 µM.
Study C NeuropharmacologyReduced neuronal excitability in vitro by modulating GABAAR activity.

Synthesis and Applications

The synthesis of 1,4-Diazaspiro[5.5]undecane-2,5-dione typically involves cyclization reactions of appropriate diamines with cyclic anhydrides under controlled conditions. Industrial applications may utilize continuous flow reactors to enhance efficiency and yield.

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

  • Pharmaceutical Development : As a candidate for new antimicrobial and anticancer drugs.
  • Neuropharmacological Research : Exploring its role in treating neurological disorders such as epilepsy or anxiety.

Q & A

Q. Table 1: Key Spectroscopic Data from Analogous Compounds

TechniqueObserved SignalStructural InferenceReference
1H^1H-NMRδ 1.47–1.87 (m, 10H, cyclohexyl)Spirocyclic ring conformation
IR1717 cm1^{-1} (imide C=O)Diketopiperazine core
X-raySpiro C–C bond length: 1.54 ÅConfirmed spiro junction geometry

What pharmacological screening strategies are suitable for evaluating the bioactivity of (S)-3-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione?

Basic Research Focus
Initial screening should target receptors or enzymes associated with the compound’s structural analogs. For example:

  • Anticonvulsant activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents, as done for 4-benzyl-1,4-diazaspiro derivatives .
  • Neuropsychiatric targets : Screen for vasopressin receptor antagonism, given the activity of related diazaspiro compounds in neuropsychological disorders .
  • In vitro assays : Radioligand binding studies (e.g., 3H^3H-vasopressin displacement) quantify receptor affinity.

How can computational modeling predict the interaction of (S)-3-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione with biological targets?

Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can map binding modes:

  • Docking : Align the spirocyclic core and methyl group into hydrophobic pockets of target proteins (e.g., vasopressin receptors).
  • Free energy calculations : Use MM-GBSA to estimate binding affinities, comparing results with experimental IC50_{50} values from analogs .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at diketopiperazine carbonyls) driving activity .

How should researchers address contradictions in pharmacological data between (S)-3-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione and its analogs?

Advanced Research Focus
Data discrepancies often arise from structural variations or assay conditions. Mitigation strategies include:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. benzyl groups) to isolate contributing factors .
  • Assay standardization : Replicate studies under consistent conditions (e.g., cell lines, animal models).
  • Meta-analysis : Compare results across patents and peer-reviewed studies, noting differences in enantiomeric purity or formulation .

What are the challenges in scaling up the synthesis of (S)-3-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione for preclinical studies?

Advanced Research Focus
Key challenges include maintaining enantiomeric purity and optimizing yield:

  • Catalyst selection : Asymmetric catalysts (e.g., chiral Pd complexes) may require costly ligands.
  • Purification : Chromatography on chiral stationary phases is effective but time-intensive.
  • Green chemistry : Solvent selection (e.g., switching from DMF to cyclopentyl methyl ether) improves sustainability without compromising yield .

Which analytical techniques are essential for stability testing of (S)-3-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione under varying storage conditions?

Q. Basic Research Focus

  • HPLC-MS : Monitors degradation products (e.g., hydrolyzed diketopiperazine rings).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability.
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, following ICH guidelines .

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